molecular formula C9H8N2O2 B157252 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 53484-18-7

1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No. B157252
CAS RN: 53484-18-7
M. Wt: 176.17 g/mol
InChI Key: GKPKZMOUMKZJSM-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid is a chemical compound that belongs to the class of benzoimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential as therapeutic agents. The benzoimidazole core is a common motif in pharmacologically active molecules, and modifications at various positions on this core structure can lead to compounds with varied biological activities, such as anticancer, antimicrobial, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of benzoimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the synthesis of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters has been reported to show potent antiproliferative effects against breast cancer cell lines . Similarly, the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl) benzamide/benzenesulfonamide as anticancer agents involves the reaction of isonicotinic acid with 4-methyl benzene-1,2-diamine and subsequent reactions to introduce various substituents . These synthetic routes highlight the versatility of benzoimidazole chemistry in generating compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is characterized by the presence of the benzoimidazole ring system, which can be further substituted with various functional groups. The crystal and molecular structures of these compounds can be studied using X-ray diffraction techniques, as demonstrated by the analysis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate . Such studies provide valuable insights into the conformation and electronic structure of these molecules, which are crucial for understanding their reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzoimidazole derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and biological activity. For example, the formation of coordination polymers with Cu(II) cations through metal-ligand bonds involving both carboxylate and imidazole groups has been reported . Additionally, the synthesis of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives via a one-pot condensation reaction catalyzed by a Brønsted ionic liquid demonstrates the reactivity of benzoimidazole derivatives in multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Quantum-chemical calculations, including density functional theory (DFT), can be used to predict these properties and to study the molecular electrostatic potential, frontier molecular orbitals, and nonlinear optical properties of these compounds . Additionally, the antimicrobial and antioxidant activities of these derivatives can be evaluated through in vitro assays, providing a direct link between the chemical properties and biological activities .

Scientific Research Applications

Crystal and Molecular Structure Analysis

The structural analysis of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, showcases the importance of 1-Methyl-1H-benzo[d]imidazole derivatives in understanding the molecular and crystal structures, particularly in the context of antitubercular agents. This research highlights the application of these compounds in elucidating drug design and synthesis mechanisms (Richter et al., 2023).

Antioxidant and Antimicrobial Activities

A study on the synthesis, antioxidant, and antimicrobial activities of new 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles, among others, demonstrates the bioactivity potential of benzimidazole derivatives. The compounds showed significant antioxidant activity and high activity against various pathogens, underlining their potential in pharmaceutical applications for combating oxidative stress and microbial infections (Bassyouni et al., 2012).

Supramolecular Chemistry

The formation of eight molecular salts assembled from noncovalent bonding between carboxylic acids, imidazole, and benzimidazole showcases the role of 1-Methyl-1H-benzo[d]imidazole derivatives in the development of supramolecular structures. These compounds facilitate the creation of supramolecular arrays with diverse structures, indicating their utility in materials science and nanotechnology (Jin et al., 2015).

Organic Synthesis and Functionalization Reactions

Research on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine provides insight into the chemical versatility of benzimidazole derivatives. These studies are pivotal for organic chemistry, offering pathways for synthesizing novel compounds with potential applications in drug development and synthetic chemistry (Yıldırım et al., 2005).

Corrosion Inhibition

The use of imidazole derivatives, including those related to 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid, as corrosion inhibitors demonstrates their importance in industrial applications. These compounds effectively prevent corrosion in metals, highlighting their significance in maintaining the integrity of industrial machinery and infrastructure (Patel et al., 2010).

Safety And Hazards

The safety information for 1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid indicates that it has several hazard statements: H302-H315-H319-H332-H335. Precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

3-methylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-10-7-3-2-6(9(12)13)4-8(7)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPKZMOUMKZJSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622999
Record name 1-Methyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid

CAS RN

53484-18-7
Record name 1-Methyl-1H-benzimidazole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53484-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-benzimidazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Wang, V Tsui, TD Crawford, JE Audia… - Journal of Medicinal …, 2018 - ACS Publications
The biological functions of the dual bromodomains of human transcription-initiation-factor TFIID subunit 1 (TAF1(1,2)) remain unknown, although TAF1 has been identified as a potential …
Number of citations: 11 pubs.acs.org

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